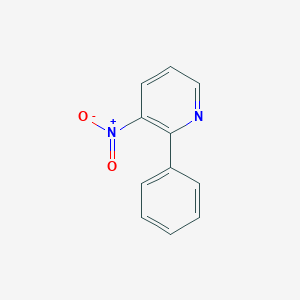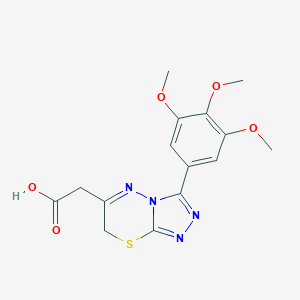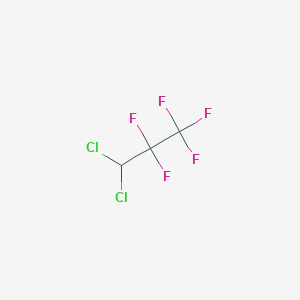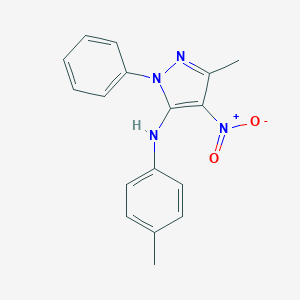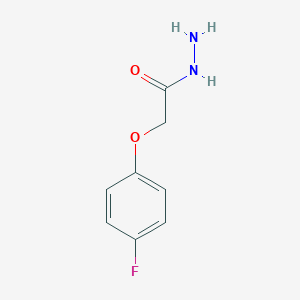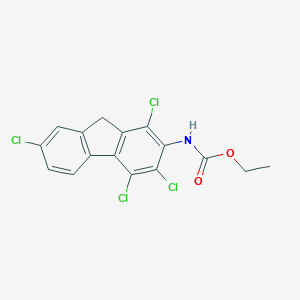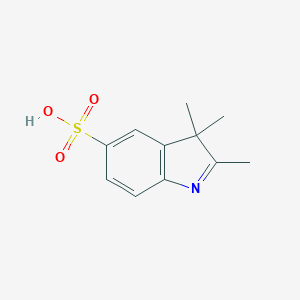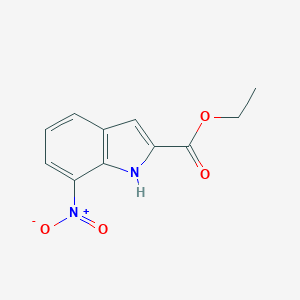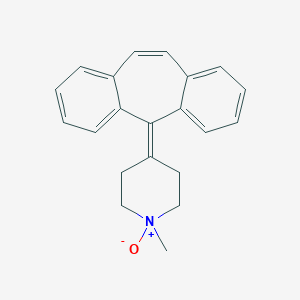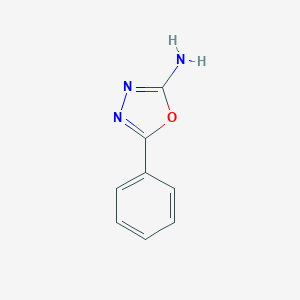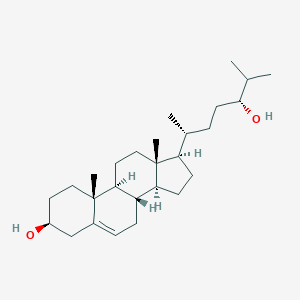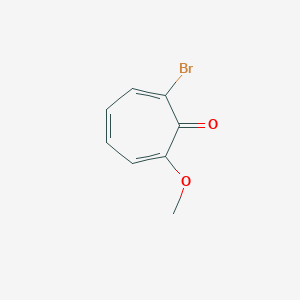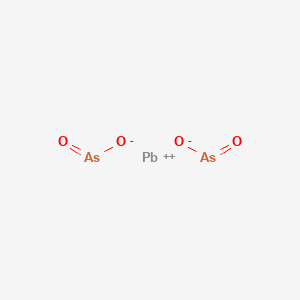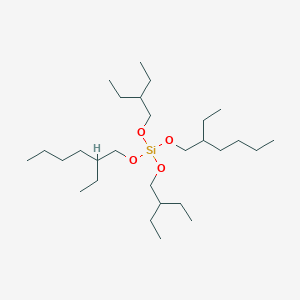
Bis(2-ethylbutoxy)-bis(2-ethylhexyloxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylbutoxy)-bis(2-ethylhexyloxy)silane is a chemical compound that belongs to the family of organosilanes. It is a colorless, odorless liquid that is commonly used in scientific research.
Mécanisme D'action
Bis(2-ethylbutoxy)-bis(2-ethylhexyloxy)silane acts as a coupling agent by forming a covalent bond between the silica surface and the organic molecule. This results in improved adhesion between the two materials. As a surface modifier, Bis(2-ethylbutoxy)-bis(2-ethylhexyloxy)silane forms a monolayer on the surface of the material, which improves its hydrophobicity and reduces its surface energy. As a crosslinking agent, Bis(2-ethylbutoxy)-bis(2-ethylhexyloxy)silane reacts with the polymer chains to form a three-dimensional network, which improves the mechanical properties of the polymer composite.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Bis(2-ethylbutoxy)-bis(2-ethylhexyloxy)silane. However, studies have shown that it is not toxic to cells and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2-ethylbutoxy)-bis(2-ethylhexyloxy)silane has several advantages for lab experiments. It is a versatile compound that can be used in various applications. It is also stable and easy to handle. However, it has some limitations, such as its high cost and limited solubility in some solvents.
Orientations Futures
There are several future directions for Bis(2-ethylbutoxy)-bis(2-ethylhexyloxy)silane. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new scientific research applications, such as in the preparation of biomaterials. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Bis(2-ethylbutoxy)-bis(2-ethylhexyloxy)silane.
Méthodes De Synthèse
Bis(2-ethylbutoxy)-bis(2-ethylhexyloxy)silane can be synthesized through the reaction of 2-ethylhexanol, 2-ethylbutanol, and chlorosilane. The reaction takes place in the presence of a catalyst such as triethylamine. The product is then purified through distillation and chromatography to obtain a pure compound.
Applications De Recherche Scientifique
Bis(2-ethylbutoxy)-bis(2-ethylhexyloxy)silane has various scientific research applications. It is commonly used as a coupling agent in the preparation of silica-based materials. It is also used as a surface modifier for glass, metal, and other materials. Additionally, it is used as a crosslinking agent in the preparation of polymer composites. Bis(2-ethylbutoxy)-bis(2-ethylhexyloxy)silane is also used in the preparation of organic-inorganic hybrid materials.
Propriétés
Numéro CAS |
10143-57-4 |
|---|---|
Nom du produit |
Bis(2-ethylbutoxy)-bis(2-ethylhexyloxy)silane |
Formule moléculaire |
C28H60O4Si |
Poids moléculaire |
488.9 g/mol |
Nom IUPAC |
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate |
InChI |
InChI=1S/C28H60O4Si/c1-9-17-19-27(15-7)23-31-33(29-21-25(11-3)12-4,30-22-26(13-5)14-6)32-24-28(16-8)20-18-10-2/h25-28H,9-24H2,1-8H3 |
Clé InChI |
ULCSCCKDHPQPDN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CCCC |
SMILES canonique |
CCCCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



